N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Description
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a furan-2-yl substituent at the quinoline C2 position and a 4-carbamoylphenyl group attached to the carboxamide nitrogen. Its structure combines a planar quinoline core with a heteroaromatic furan ring and a polar carbamoyl group, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-20(25)13-7-9-14(10-8-13)23-21(26)16-12-18(19-6-3-11-27-19)24-17-5-2-1-4-15(16)17/h1-12H,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMSZHBMFXSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 357.36 g/mol. Its structure includes a quinoline core, a furan moiety, and a carbamoylphenyl group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O3 |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds, including this one, may exhibit anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. For instance, quinoline derivatives have been shown to block tumor cell DNA synthesis effectively, making them candidates for further development in cancer therapy .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In related studies on similar compounds, certain derivatives demonstrated IC50 values as low as 5.0 µM against beta-glucuronidase release, indicating promising anti-inflammatory activity .
- Antimicrobial Properties : Quinoline derivatives have been noted for their antimicrobial efficacy. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains . The structural features of the compound suggest it may also possess similar properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that highlight the importance of functional group modifications. The process generally includes:
- Formation of the Quinoline Core : Utilizing precursors that allow for the construction of the quinoline framework.
- Introduction of the Furan Moiety : This step often requires specific reagents that facilitate the formation of furan rings.
- Carbamoylation : The final step involves attaching the carbamoyl group to enhance biological activity.
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- A study on 4-carboxyl quinoline derivatives identified potent COX-2 inhibitors with IC50 values significantly lower than established drugs like celecoxib . This suggests that this compound may also exhibit similar selectivity and potency.
- Another investigation into furan-containing quinolines revealed their potential in treating inflammatory conditions due to their ability to inhibit specific enzyme activities linked to inflammation .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide exhibits significant biological activity across various domains:
Anticancer Activity
Preliminary studies suggest that derivatives of quinoline compounds, including this one, may exhibit anticancer properties. These compounds have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. For example, quinoline derivatives have effectively blocked tumor cell DNA synthesis, indicating their potential as candidates for cancer therapy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies on related compounds suggest that certain derivatives demonstrate promising anti-inflammatory activity with IC50 values as low as 5.0 µM against beta-glucuronidase release. This positions the compound as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial efficacy. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. The structural features of this compound suggest it may also possess similar antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- A study on quinoline derivatives identified potent COX-2 inhibitors with IC50 values significantly lower than established drugs like celecoxib, suggesting that this compound may exhibit similar selectivity and potency .
- Another investigation into furan-containing quinolines revealed their potential in treating inflammatory conditions due to their ability to inhibit specific enzyme activities linked to inflammation .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes substitution, oxidation, reduction, and hydrolysis reactions, driven by its functional groups (carbamoyl, furan, and quinoline moieties).
Substitution Reactions
-
Suzuki-Miyaura Cross-Coupling :
-
Purpose : Introduce aryl/heteroaryl groups via palladium-catalyzed coupling.
-
Reagents : Aryl/heteroaryl boronic acids, tetrakis(triphenylphosphine)palladium(0), K₃PO₄ base.
-
Conditions : Reflux in solvents like ethyl acetate/water mixtures .
-
Example : Coupling with boronic acids to modify the aromatic core .
-
-
Amide Coupling :
Oxidation and Reduction
-
Oxidation :
-
Purpose : Introduce oxygen-containing functional groups (e.g., quinoline N-oxides).
-
Reagents : Potassium permanganate, chromium trioxide.
-
-
Reduction :
-
Purpose : Reduce carbonyl groups (e.g., amides to amines).
-
Reagents : Sodium borohydride, lithium aluminum hydride.
-
Hydrolysis
-
Conditions : Acidic (HCl) or basic (NaOH) environments.
-
Outcome : Converts amides to carboxylic acids.
Reaction Conditions and Reagents
Major Reaction Products
-
Substitution :
-
Oxidation :
-
Quinoline N-oxides (enhanced electron-deficient aromatic systems).
-
-
Hydrolysis :
-
Carboxylic acids (cleavage of amide bonds).
-
Structural and Mechanistic Insights
The compound’s planar aromatic systems (quinoline, furan, phenyl) enable π-π interactions and redox activity. The carbamoyl group acts as a hydrogen bond donor, influencing solubility and target binding .
Comparative Analysis with Similar Compounds
| Compound | Key Difference | Reactivity |
|---|---|---|
| N-(4-carbamoylphenyl)-... (target) | Chlorophenyl substituent | Enhanced electrophilicity |
| N-(4-methoxyphenyl)-... | Methoxyphenyl group | Reduced acidity (electron-donating) |
| 2-(furan-2-yl)-N-(4-hydroxyphenyl)-... | Hydroxyphenyl group | Increased H-bonding capacity |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The carbamoyl group (CONH2) at the para position of the phenyl ring distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
*Estimated based on structural analogs.
Key Findings :
Modifications on the Furan or Quinoline Rings
Variations in the furan ring or quinoline core significantly alter physicochemical and biological properties:
Key Findings :
Heteroaromatic and Bulky Substituents
Substitutions with pyridyl, naphthyl, or thiadiazole groups introduce distinct pharmacological profiles:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide?
- Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves activating the carboxylic acid precursor (e.g., 2-(furan-2-yl)quinoline-4-carboxylic acid) with PyBOP in DMF , followed by reaction with 4-carbamoylaniline in the presence of N-methylmorpholine (NMM) . After stirring at room temperature, the product is purified using reverse-phase HPLC (e.g., Agilent 1200 series with a Zorbax SB-C18 column) via gradient elution .
- Key Data : Yields range from 29% to 59% depending on the coupling efficiency and purification method .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Answer : Use a combination of ¹H/¹³C NMR for structural elucidation (e.g., confirming furan and quinoline protons) and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm. For example, NMR spectra typically show distinct signals for the furan ring (δ 6.5–7.5 ppm) and carbamoyl group (δ 7.8–8.2 ppm) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with target proteins (e.g., cytochrome P450 enzymes). For instance, substituents like 4-methoxybenzylidene or anthracenyl groups (Table 1) enhance binding affinity by optimizing hydrophobic and π-π interactions. Experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is critical to confirm computational predictions .
Table 1 : Calculated vs. Experimental Bioactivity of Selected Analogs
| Compound | Calculated pIC₅₀ | Experimental pIC₅₀ | Deviation |
|---|---|---|---|
| 16 | 7.32 | 7.74 | +0.42 |
| 19 | 7.74 | 7.70 | -0.04 |
| Source: Adapted from . |
Q. What strategies mitigate instability during long-term storage of quinoline-4-carboxamide derivatives?
- Answer : Instability in organic solvents (e.g., DMSO) can be addressed by:
- Storing lyophilized powders at -20°C under inert gas (N₂/Ar).
- Avoiding prolonged exposure to light or humidity.
- Regular purity checks via HPLC to detect degradation products (e.g., oxidized furan moieties) .
Q. How do structural modifications at the quinoline 2-position affect biological activity?
- Answer : Substituents at the 2-position (e.g., furan , pyridyl , or thiophene ) influence lipophilicity and hydrogen-bonding capacity. For example:
- Furan-2-yl : Enhances metabolic stability due to reduced CYP450-mediated oxidation.
- Pyridin-3-yl : Improves water solubility but may reduce membrane permeability.
Systematic SAR studies using IC₅₀ values and logP measurements are recommended to balance potency and pharmacokinetics .
Q. What analytical methods are suitable for resolving synthetic byproducts or diastereomers?
- Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution. For diastereomers, 2D NMR (COSY, NOESY) can differentiate spatial arrangements, while HRMS confirms molecular formulas of impurities .
Methodological Considerations
- Contradictions in Synthetic Routes : reports lower yields (29%) for RuO₂-mediated oxidations, while achieves higher yields (72%) using carbodiimide couplings. Researchers should optimize reaction conditions (e.g., solvent, temperature) based on precursor availability .
- Safety Protocols : Handle the compound in a fume hood with nitrile gloves and lab coats . Refer to safety data sheets (SDS) for similar quinoline derivatives (e.g., acute toxicity: H303, H313) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
